molecular formula C10H19NO6S B14128289 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate CAS No. 624726-34-7

3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate

Cat. No.: B14128289
CAS No.: 624726-34-7
M. Wt: 281.33 g/mol
InChI Key: ULVFSYPLVDJOGQ-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is a quaternary ammonium salt with a unique structure that includes a quinuclidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate typically involves the quaternization of 3-(Methoxycarbonyl)quinuclidine with methyl iodide, followed by ion exchange with sodium hydrogensulfate to yield the desired hydrogensulfate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles replace the methyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinuclidine core, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the original compound.

    Hydrolysis: The major product is 3-(Carboxy)quinuclidin-1-ium hydrogensulfate.

    Oxidation: The primary product is the N-oxide derivative of the quinuclidine core.

Scientific Research Applications

3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex quinuclidine derivatives.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Catalysis: It can be used as a phase-transfer catalyst in various organic reactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate involves its interaction with molecular targets such as enzymes and receptors. The quinuclidine core can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)quinuclidine: Lacks the quaternary ammonium group, making it less reactive in nucleophilic substitution reactions.

    1-Methylquinuclidin-1-ium iodide: Similar structure but different counterion, which can affect solubility and reactivity.

    Quinuclidine: The parent compound, which lacks the methoxycarbonyl and quaternary ammonium groups.

Uniqueness

3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is unique due to its combination of a quinuclidine core with a methoxycarbonyl group and a quaternary ammonium ion. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

624726-34-7

Molecular Formula

C10H19NO6S

Molecular Weight

281.33 g/mol

IUPAC Name

hydrogen sulfate;methyl 1-methyl-1-azoniabicyclo[2.2.2]octane-3-carboxylate

InChI

InChI=1S/C10H18NO2.H2O4S/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ULVFSYPLVDJOGQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC(CC1)C(C2)C(=O)OC.OS(=O)(=O)[O-]

Origin of Product

United States

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